C23H21F7N4O3
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Overview
Description
The compound with the molecular formula C23H21F7N4O3 aprepitant . It is a substance P/neurokinin 1 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy and surgery . Aprepitant is a morpholine-based antiemetic that selectively targets human substance P/neurokinin 1 (NK1) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aprepitant can be synthesized through a multi-step process. One of the methods involves the reaction of ®-camphorsulfonate and potassium carbonate dissolved in dimethylformamide at 22°C. This mixture is then reacted with a solution of 3-chloromethyl-1,2,4-oxazolin-5-one in dimethylformamide .
Industrial Production Methods
The industrial production of aprepitant involves chemical synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Aprepitant undergoes various chemical reactions, including:
Oxidation: Aprepitant can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: Aprepitant can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Aprepitant has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and calibration.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Mechanism of Action
Aprepitant exerts its effects by binding to and antagonizing the substance P/neurokinin 1 (NK1) receptors in both the central nervous system (CNS) and peripheral nervous system. This action inhibits the transmission of pain impulses and the emetic (vomiting) response . Additionally, aprepitant acts as a cytochrome P450 3A4 inhibitor and cytochrome P450 2C9 inducer, affecting the metabolism of various drugs .
Comparison with Similar Compounds
Similar Compounds
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Rolapitant: Another NK1 receptor antagonist used for similar indications.
Netupitant: Combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness
Aprepitant is unique due to its high selectivity for NK1 receptors and its ability to cross the blood-brain barrier, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting .
Properties
Molecular Formula |
C23H21F7N4O3 |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
3-[[(2R,3S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12?,19-,20+/m0/s1 |
InChI Key |
ATALOFNDEOCMKK-IWSJWDQHSA-N |
Isomeric SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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